
Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) is a synthesized conjugate formulation designed as an E3 ligase ligand-linker conjugate. It incorporates a cereblon ligand based on thalidomide and a polyethylene glycol linker component commonly utilized in proteolysis targeting chimera (PROTAC) technology . This compound is primarily used in scientific research for its ability to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) involves several steps:
Formation of the Thalidomide-based Cereblon Ligand: Thalidomide is reacted with appropriate reagents to form the cereblon ligand.
Attachment of the Polyethylene Glycol Linker: The cereblon ligand is then conjugated with a polyethylene glycol linker through a series of reactions involving amide bond formation.
Final Conjugation: The resulting intermediate is further reacted with a terminal amine to form Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride)
Industrial Production Methods
Industrial production of Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Batch Synthesis: Large quantities of the compound are synthesized in batches, with each step carefully monitored.
Purification: The product is purified using techniques such as chromatography to remove impurities.
Quality Control: The final product undergoes rigorous testing to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amine and amide groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and amide functionalities.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve mild bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound .
Applications De Recherche Scientifique
Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of proteolysis targeting chimeras (PROTACs) for selective protein degradation.
Biology: Employed in studies to understand protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: Investigated for its potential therapeutic applications in targeting disease-related proteins for degradation.
Industry: Utilized in the development of novel drug delivery systems and therapeutic agents
Mécanisme D'action
Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various signaling cascades regulated by the degraded proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide-O-amido-PEG3-C2-NH2: Similar structure but with a different linker length.
Pomalidomide-PEG4-Ph-NH2: Contains a different ligand and linker combination.
Thalidomide-O-amido-PEG-C2-NH2: Another variant with a different linker configuration
Uniqueness
Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) is unique due to its specific linker length and the presence of a terminal amine, which allows for versatile conjugation to various target proteins. This makes it particularly useful in the design and synthesis of PROTACs for targeted protein degradation .
Propriétés
Formule moléculaire |
C21H28ClN5O7 |
|---|---|
Poids moléculaire |
497.9 g/mol |
Nom IUPAC |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride |
InChI |
InChI=1S/C21H27N5O7.ClH/c22-6-8-32-10-11-33-9-7-23-17(28)12-24-14-3-1-2-13-18(14)21(31)26(20(13)30)15-4-5-16(27)25-19(15)29;/h1-3,15,24H,4-12,22H2,(H,23,28)(H,25,27,29);1H |
Clé InChI |
LWECJZAKFKGHPX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCOCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid](/img/structure/B11928740.png)
![5'-(4-(Diphenylamino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B11928741.png)
![7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B11928748.png)
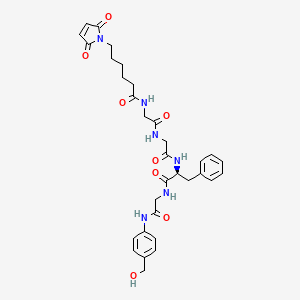
![[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B11928761.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11928768.png)
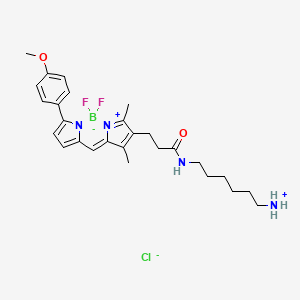
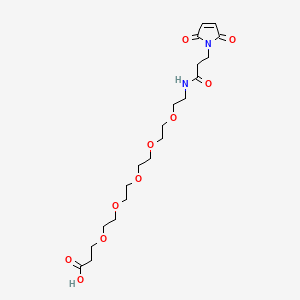
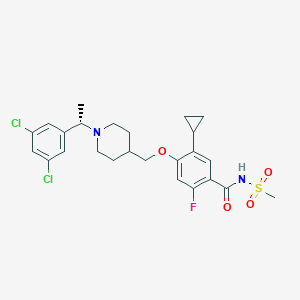
![[2-[(2S,4R)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate](/img/structure/B11928791.png)
![(2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B11928798.png)
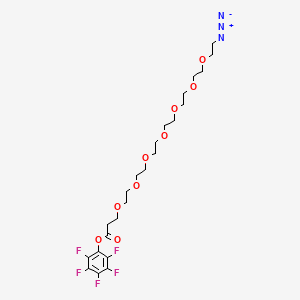
![5,5'',5'''',5''''''-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1'-biphenyl]-2,2'-dicarbaldehyde))](/img/structure/B11928813.png)
![N-hexyl-8-[[8-[hexyl(octyl)amino]-8-oxooctyl]-(2-hydroxyethyl)amino]-N-octyloctanamide](/img/structure/B11928814.png)
